![molecular formula C60H72N8O6 B609714 奥达拉韦 CAS No. 1415119-52-6](/img/structure/B609714.png)
奥达拉韦
描述
Odalasvir, also known as ACH-3102, is an investigational new drug that is being developed for the treatment of Hepatitis C . It is a small molecule that falls under the category of investigational drugs . It is a novel NS5A inhibitor .
Synthesis Analysis
The synthesis of Odalasvir involves complex chemical reactions. A patent describes Odalasvir polymorphs, hydrates, and solvates that exhibit advantageous properties, including purity, useful for the preparation of a therapeutic formulation .
Molecular Structure Analysis
Odalasvir has a complex molecular structure with the chemical formula C60H72N8O6 . It belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Physical And Chemical Properties Analysis
Odalasvir is a small molecule with a molecular weight of approximately 1001.286 g/mol . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not publicly available.
科学研究应用
丙肝治疗的有效性和安全性:奥达拉韦与 AL-335 和 Simeprevir 联合使用,在治疗未经治疗且无肝硬化的丙肝 1 型感染患者中显示出很高的有效性和安全性。该方案在这些患者中实现了 100% 的持续病毒学应答。然而,在丙肝 3 型感染患者和接受 2 药方案治疗的丙肝 1 型感染患者中,其疗效低于 90%(Gane 等,2018)。
药代动力学和耐受性:一项研究检查了 AL-335、奥达拉韦和 Simeprevir 在健康受试者中的药代动力学、安全性和耐受性,为这些组合的药物相互作用和安全性概况提供了关键见解。这些药物耐受性良好,没有报告严重的不良事件(Kakuda 等,2018)。
药代动力学药物-药物相互作用表征:使用群体药代动力学建模方法表征了 Simeprevir 和奥达拉韦之间的相互作用。这项研究有助于理解这些相互作用对两种药物暴露的影响,有助于临床研究的剂量选择(Valade 等,2018)。
丙肝病毒感染患者的治疗:一项 IIb 期研究 OMEGA-1 评估了 JNJ-4178 方案(AL-335、奥达拉韦和 Simeprevir)在无肝硬化的丙肝病毒感染患者中的疗效和安全性。该研究报告了 6 周和 8 周治疗的高持续病毒学应答率和良好的耐受性(Zeuzem 等,2019)。
慢性丙型肝炎日本患者的疗效:IIa 期 OMEGA-3 研究评估了阿达福韦(AL-335)、奥达拉韦和 Simeprevir 在 1 型或 2 型慢性丙型肝炎病毒感染的日本患者中的联合疗效。这项研究还包括代偿性肝硬化患者,并报告了 100% 的持续病毒学应答(Takehara 等,2020)。
下一代直接抗病毒药物方案:奥达拉韦与其他直接抗病毒药物联合使用,被讨论为下一代丙肝治疗的一部分。这些组合有望为具有挑战性的患者群体提供高疗效、安全性以及更简单的治疗方案(Ruiz 等,2017)。
作用机制
安全和危害
未来方向
Odalasvir is currently in human clinical development for the treatment of HCV in combination with an NS5B inhibitor (AL-335) and a commercial NS3/4A protease inhibitor (Simeprevir) . The efficacy, safety, and pharmacokinetics of this combination are being investigated in DAA treatment-naïve patients with genotype (GT)1 or GT2 chronic hepatitis C virus (HCV) infection, with or without compensated cirrhosis .
属性
IUPAC Name |
methyl N-[(2S)-1-[(2S,3aS,7aS)-2-[6-[11-[2-[(2S,3aS,7aS)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-3H-benzimidazol-5-yl]-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-1H-benzimidazol-2-yl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H72N8O6/c1-33(2)53(65-59(71)73-5)57(69)67-49-13-9-7-11-41(49)31-51(67)55-61-45-25-23-39(29-47(45)63-55)43-27-35-15-19-37(43)21-17-36-16-20-38(22-18-35)44(28-36)40-24-26-46-48(30-40)64-56(62-46)52-32-42-12-8-10-14-50(42)68(52)58(70)54(34(3)4)66-60(72)74-6/h15-16,19-20,23-30,33-34,41-42,49-54H,7-14,17-18,21-22,31-32H2,1-6H3,(H,61,63)(H,62,64)(H,65,71)(H,66,72)/t41-,42-,49-,50-,51-,52-,53-,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBRGMTRKJATA-IVEWBXRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C2CCCCC2CC1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)C1CC2CCCCC2N1C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H72N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032258 | |
Record name | Odalasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1001.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1415119-52-6 | |
Record name | C,C′-Dimethyl N,N′-[tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1H-benzimidazole-6,2-diyl[(2S,3aS,7aS)-octahydro-1H-indole-2,1-diyl][(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis[carbamate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415119-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odalasvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415119526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odalasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13041 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Odalasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ODALASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVR52K7BDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。